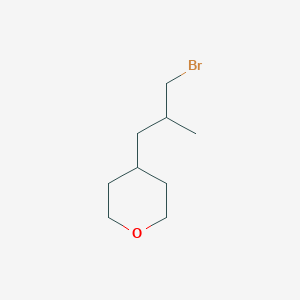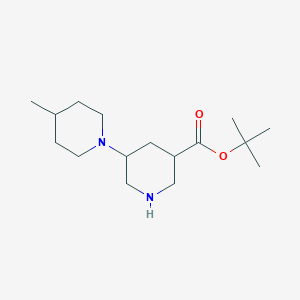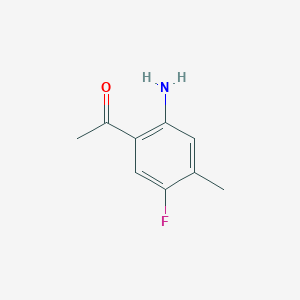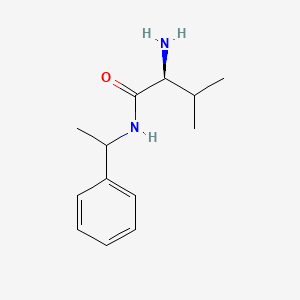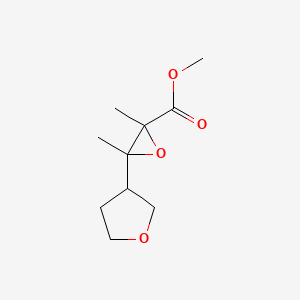
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C10H16O4 It is a member of the oxirane family, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring fused with an oxolane ring and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-3-(oxolan-3-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of new chemical bonds. The ester group can also participate in reactions, such as hydrolysis or transesterification, depending on the reaction conditions and the presence of specific catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-diethyl-3-(oxolan-3-yl)oxirane-2-carboxylate: Similar structure but with ethyl groups instead of methyl groups.
Oxirane, 2,3-dimethyl-: Lacks the oxolane ring and ester group.
Oxirane, 3-ethyl-2,2-dimethyl-: Different substitution pattern on the oxirane ring.
Uniqueness
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate is unique due to the presence of both an oxirane and an oxolane ring in its structure, along with a carboxylate ester group
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(7-4-5-13-6-7)10(2,14-9)8(11)12-3/h7H,4-6H2,1-3H3 |
Clave InChI |
SCKWUBJFYDGMBK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)(C)C(=O)OC)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


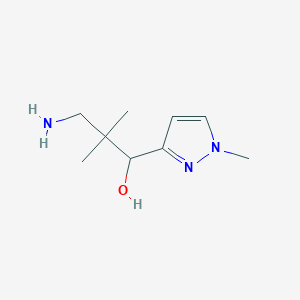
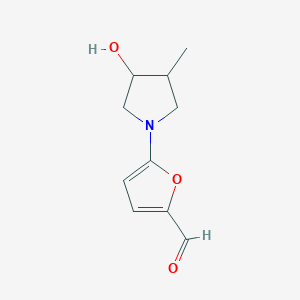
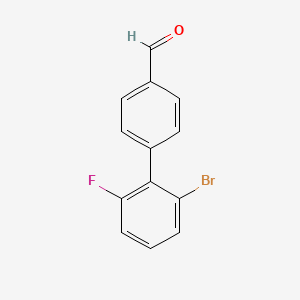

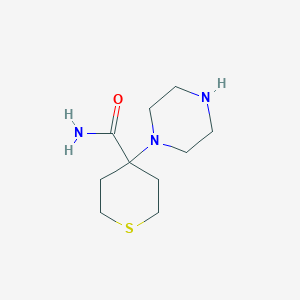
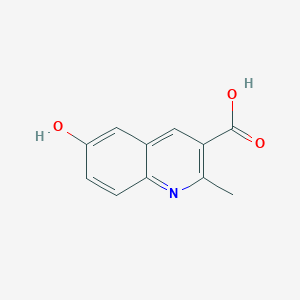
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
